2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)benzoic acid
Overview
Description
2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)benzoic acid is a heterocyclic compound that contains both pyrazole and tetrazole rings attached to a benzoic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)benzoic acid typically involves the formation of the pyrazole and tetrazole rings followed by their attachment to a benzoic acid derivative. Common synthetic routes may include:
Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Formation of Tetrazole Ring: Tetrazoles are often synthesized by the reaction of nitriles with azides in the presence of a catalyst.
Attachment to Benzoic Acid: The pyrazole and tetrazole rings can be attached to a benzoic acid derivative through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could involve the hydrogenation of the aromatic rings or the reduction of any nitro groups if present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)benzoic acid may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its heterocyclic structure.
Biological Studies: Investigation of its biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)benzoic acid would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)benzoic acid: Lacks the tetrazole ring, which may affect its biological activity and chemical properties.
4-(1H-tetrazol-1-yl)benzoic acid: Lacks the pyrazole ring, which may also influence its activity and properties.
Other Heterocyclic Benzoic Acids: Compounds with different heterocyclic rings attached to the benzoic acid moiety.
Uniqueness
The presence of both pyrazole and tetrazole rings in 2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-1-yl)benzoic acid may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets, compared to similar compounds with only one heterocyclic ring.
Properties
IUPAC Name |
2-pyrazol-1-yl-4-(tetrazol-1-yl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6O2/c18-11(19)9-3-2-8(17-7-12-14-15-17)6-10(9)16-5-1-4-13-16/h1-7H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDCXMBODPAJPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=CC(=C2)N3C=NN=N3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601217686 | |
Record name | 2-(1H-Pyrazol-1-yl)-4-(1H-tetrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601217686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011404-54-8 | |
Record name | 2-(1H-Pyrazol-1-yl)-4-(1H-tetrazol-1-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1011404-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-Pyrazol-1-yl)-4-(1H-tetrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601217686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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